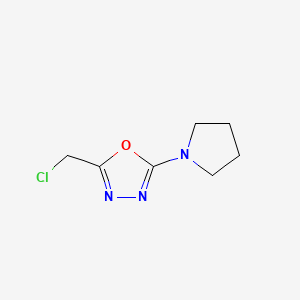
3-(methylthio)-N-(4-nitrophenyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(methylthio)-N-(4-nitrophenyl)benzamide, also known as MNTB, is a chemical compound that has garnered significant attention in the scientific community due to its potential applications in various fields. MNTB is a yellow crystalline powder that is soluble in organic solvents such as methanol, ethanol, and chloroform.
Applications De Recherche Scientifique
Corrosion Inhibition
- N-phenyl-benzamide derivatives , including compounds with nitro substituents, have been investigated for their corrosion inhibition capabilities on mild steel in acidic environments. These derivatives exhibit significant inhibition efficiencies, with variations based on the substituent type. Computational and experimental studies indicate that methoxy substituents enhance efficiency, whereas nitro substituents decrease it. The derivatives adsorb strongly and spontaneously at metal/electrolyte interfaces, suggesting their potential application in corrosion prevention (Mishra et al., 2018).
Antimicrobial Properties
- Acylthiourea derivatives of benzamides have shown promising activity against both Gram-positive and Gram-negative bacteria, as well as fungi, at low concentrations. The antimicrobial activity of these compounds varies with the substituent type on the phenyl group, indicating the potential for tailored antimicrobial agents (Limban et al., 2011).
Chemosensing
- N-nitrophenyl benzamide derivatives have been developed as chemosensors for cyanide in aqueous environments. Utilizing the strong affinity of cyanide towards the acyl carbonyl carbon, these compounds demonstrate high selectivity for CN−, offering a practical approach for monitoring cyanide concentrations in water samples (Sun et al., 2009).
Propriétés
IUPAC Name |
3-methylsulfanyl-N-(4-nitrophenyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N2O3S/c1-20-13-4-2-3-10(9-13)14(17)15-11-5-7-12(8-6-11)16(18)19/h2-9H,1H3,(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FJELLBIIMRIJQM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=CC(=C1)C(=O)NC2=CC=C(C=C2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(methylthio)-N-(4-nitrophenyl)benzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-({[5-(2-Furyl)-1,3,4-oxadiazol-2-yl]thio}acetyl)-3,5-dimethylpiperidine](/img/structure/B2960744.png)










![N-(2-(benzo[b]thiophen-3-yl)-2-hydroxyethyl)-4-bromothiophene-2-carboxamide](/img/structure/B2960762.png)

![3-Pentan-3-ylbicyclo[1.1.1]pentan-1-amine](/img/structure/B2960766.png)